An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)-1,4-diazepane: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1-(Pyridin-4-ylmethyl)-1,4-diazepane: Structure, Properties, and Synthesis
Executive Summary: This whitepaper provides a comprehensive technical overview of 1-(Pyridin-4-ylmethyl)-1,4-diazepane, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. By uniting a pyridine ring, a cornerstone of modern drug design, with the versatile 1,4-diazepane scaffold, this molecule represents a valuable building block for discovery libraries. This guide details its chemical structure, physicochemical properties, a robust and reasoned synthetic protocol, and its potential applications in drug development, serving as an essential resource for researchers and scientists in the field.
Introduction: A Synthesis of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1,4-diazepane ring system is a quintessential example of such a scaffold.[1][2] Derivatives of this seven-membered heterocycle are known to exhibit a vast array of pharmacological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer properties.[1][3]
Paired with this is the pyridine ring, one of the most prevalent azaheterocycles in FDA-approved drugs.[4][5] The pyridine moiety is a versatile pharmacophore, valued for its ability to improve aqueous solubility, enhance metabolic stability, and form critical hydrogen bonds with biological receptors.[4][6] Its unique electronic properties make it a superior bioisostere for benzene and other rings, often leading to significant improvements in potency and selectivity.[4][7]
The compound 1-(Pyridin-4-ylmethyl)-1,4-diazepane merges these two powerful motifs. The flexible methylene linker provides conformational adaptability, allowing the distinct pharmacophoric elements to orient themselves optimally within a target's binding site. This guide offers a detailed examination of this high-interest molecule, from its fundamental properties to its synthesis and strategic value in drug discovery.
Chemical Structure and Properties
Molecular Structure
The formal IUPAC name for the compound is 1-[(pyridin-4-yl)methyl]-1,4-diazepane. It is structurally defined by a saturated 1,4-diazepane ring where one of the secondary amine nitrogens is substituted with a pyridin-4-ylmethyl group.
Caption: Chemical Structure of 1-(Pyridin-4-ylmethyl)-1,4-diazepane.
Physicochemical Properties
A summary of the key identifiers and computed properties for 1-(Pyridin-4-ylmethyl)-1,4-diazepane is presented below. It is important to note that while identifiers are specific, some physical properties are derived from computational models or data from close isomers, such as the 3-pyridyl isomer, and should be considered predictive.
| Property | Value | Source |
| CAS Number | 199938-13-1 | [8][9][10] |
| Molecular Formula | C₁₁H₁₇N₃ | [10][11] |
| Molecular Weight | 191.27 g/mol | [10][11] |
| SMILES | C1CNCCN1CC2=CC=NC=C2 | [12] |
| Topological Polar Surface Area | 28.16 Ų | [11] |
| Predicted LogP | 0.8769 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
| Hydrogen Bond Donors | 1 | [11] |
| Rotatable Bonds | 2 | [11] |
Synthesis and Mechanistic Rationale
The synthesis of 1-(Pyridin-4-ylmethyl)-1,4-diazepane is most logically achieved via nucleophilic substitution, specifically the N-alkylation of the 1,4-diazepane ring. This approach is well-established for the synthesis of N-substituted amines and offers a straightforward and high-yielding pathway.
Retrosynthetic Strategy
A logical retrosynthetic disconnection breaks the bond between the diazepine nitrogen and the benzylic carbon of the pyridylmethyl group. This reveals two commercially available or readily accessible starting materials: 1,4-diazepane and an appropriate 4-pyridylmethyl electrophile, such as 4-(chloromethyl)pyridine.
Caption: Retrosynthetic analysis for the target compound.
Experimental Protocol: N-Alkylation of 1,4-Diazepane
This protocol describes a standard procedure for the mono-N-alkylation of 1,4-diazepane.
Materials:
-
1,4-Diazepane
-
4-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-diazepane (1.0 eq) and anhydrous acetonitrile.
-
Causality: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the nucleophilic substitution. An inert atmosphere prevents side reactions with atmospheric moisture and carbon dioxide.
-
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq). Stir the suspension vigorously for 10-15 minutes.
-
Causality: Potassium carbonate is a mild inorganic base used to neutralize the hydrochloride salt of the alkylating agent and to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess ensures complete neutralization.
-
-
Reagent Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) portion-wise to the stirring suspension.
-
Causality: The secondary amine of diazepane acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-(chloromethyl)pyridine and displacing the chloride leaving group. Using a slight excess of the limiting reagent (often the more expensive diazepine) can help drive the reaction to completion.
-
-
Reaction Progression: Heat the reaction mixture to 50-60 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Causality: The aqueous wash removes any remaining inorganic salts and water-soluble impurities. Brine helps to break up any emulsions and begins the drying process.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate/methanol with 0.5-1% triethylamine.
-
Causality: The basic nature of the product requires the addition of a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing on the acidic silica gel.
-
Methodological Considerations
A primary challenge in this synthesis is controlling selectivity. 1,4-Diazepane possesses two reactive secondary amines, creating the potential for a significant amount of the dialkylated byproduct, 1,4-bis[(pyridin-4-yl)methyl]-1,4-diazepane.[13] To favor mono-alkylation, one can:
-
Use a large excess of 1,4-diazepane, although this complicates purification.
-
Employ a mono-protected 1,4-diazepane, such as 1-Boc-1,4-diazepane. The alkylation is performed on the free secondary amine, followed by a standard acid-catalyzed deprotection step to yield the desired product with high selectivity.
Potential Applications in Drug Discovery
1-(Pyridin-4-ylmethyl)-1,4-diazepane is not merely a chemical curiosity; it is a strategically designed scaffold for generating libraries of potential drug candidates.
-
CNS-Active Agents: Given the well-documented anxiolytic and antipsychotic activities of 1,4-benzodiazepine derivatives, this scaffold is a prime candidate for developing novel agents targeting central nervous system (CNS) disorders.[2][14][15] The secondary amine provides a vector for further chemical elaboration to fine-tune properties like lipophilicity and target engagement.
-
Fragment-Based Drug Design (FBDD): The molecule combines two high-value fragments. It can be used in FBDD screening campaigns or as a starting point for fragment linking or growing strategies to develop potent and selective inhibitors.
-
Anti-Infective and Anticancer Agents: The broad biological profile of both diazepines and pyridines includes antimicrobial and anticancer activities.[1][3][4] This compound serves as an excellent starting point for synthesizing derivatives to explore these therapeutic areas. The pyridine nitrogen can be crucial for binding interactions, while the diazepine ring provides a three-dimensional structure that can be optimized for specific protein targets.[16]
Conclusion
1-(Pyridin-4-ylmethyl)-1,4-diazepane is a heterocyclic compound with substantial potential in the field of medicinal chemistry. It combines the proven biological relevance of the 1,4-diazepane scaffold with the advantageous physicochemical properties of the pyridine ring. Its synthesis is accessible through established N-alkylation methodologies, which can be optimized for selectivity. As researchers continue to seek novel molecular architectures to address complex diseases, scaffolds like 1-(Pyridin-4-ylmethyl)-1,4-diazepane will remain indispensable tools for the design and discovery of next-generation therapeutics.
References
-
Bawa, S., Kumar, S. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. Pharma-Chemicals. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]
-
Al-Ostoot, F.H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]
-
PubChem. (n.d.). 1-(Pyridin-4-YL)-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link]
-
Wessjohann, L.A., et al. (2013). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Available at: [Link]
-
Bremer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. Available at: [Link]
-
Rao, K.S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
ChemWhat. (n.d.). 1-(pyridin-4-ylmethyl)-1,4-diazepane CAS#: 199938-13-1. ChemWhat. Available at: [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. Available at: [Link]
-
Chen, J-H., et al. (2024). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules. Available at: [Link]
-
Bremer, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Available at: [Link]
-
Molbase. (n.d.). 1-(pyridin-4-yl)methyl-1,4-diazepane. Molbase. Available at: [Link]
-
Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Semantic Scholar. Available at: [Link]
-
Wang, X., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]
-
Harrath, A.H., et al. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]
-
PubChem. (n.d.). 1H-1,4-Diazepine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. benthamscience.com [benthamscience.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(pyridin-4-ylmethyl)-1,4-diazepane | 199938-13-1 [amp.chemicalbook.com]
- 9. 1-(פירידין-4-ילמתיל)-1,4-דיאזפן מספר CAS: 199938-13-1 • ChemWhat | מאגר נתונים של כימיקלים וחומרים ביולוגיים [chemwhat.co.il]
- 10. CAS: 199938-13-1 | CymitQuimica [cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. 1264090-73-4|1-(Pyridin-4-ylmethyl)-1,4-diazepane hydrochloride|BLD Pharm [bldpharm.com]
- 13. 1,4-Bis[(pyridin-2-yl)methyl]-1,4-diazepane | C17H22N4 | CID 12971361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 16. nbinno.com [nbinno.com]
